Ptp1B-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ptp1B-IN-2, also known as MDK3465, is a potent and selective protein tyrosine phosphatase-1B (PTP1B) inhibitor . PTP1B is one of the main negative regulators of the insulin receptor (IR) signaling pathway, which is broadly expressed in various cells and tissues . PTP1B decreases the phosphorylation of the IR, resulting in insulin resistance in various tissues . In recent years, targeting PTP1B using PTP1B inhibitors like Ptp1B-IN-2 is being considered an attractive target to treat type 2 diabetes mellitus (T2DM) .
Molecular Structure Analysis
The molecular structure of PTP1B and its interaction with inhibitors have been studied extensively . A study revealed that a specific region of the WPD loop in PTP1B, the PDFG motif, acted as the key conformational switch, with structural changes to the motif being necessary and sufficient for transitions between long-lived open and closed states of the loop .Chemical Reactions Analysis
PTP1B plays a key role in the regulation of several kinases . Its role in the regulation of insulin and leptin signaling has been well studied . PTP1B catalyzes the hydrolysis of a phosphotyrosine substrate through a phospho-cysteinyl intermediate .Physical And Chemical Properties Analysis
Ptp1B-IN-2 has a molecular formula of C34H36N2O9S2 and a molecular weight of 680.8 g/mol . It has a computed XLogP3-AA of 4.8, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 11, and a rotatable bond count of 16 .科学的研究の応用
Diabetes and Obesity Research
Summary of Application
PTP1B plays a crucial role in the pathogenesis of type 2 diabetes mellitus (T2DM) and its complications . It is one of the main negative regulators of the insulin receptor (IR) signaling pathway and is broadly expressed in various cells and tissues .
Methods of Application
Research in this field often involves the use of whole-body and tissue-specific PTP1B-knockout mice . These models are used to study the effects of PTP1B on adiposity, insulin resistance, and glucose tolerance .
Results or Outcomes
Whole-body and tissue-specific PTP1B-knockout mice showed improvement in adiposity, insulin resistance, and glucose tolerance . In recent years, targeting PTP1B using PTP1B inhibitors is being considered an attractive target to treat T2DM .
Cancer Research
Summary of Application
PTP1B is known as a negative regulator of several growth factor receptors such as the Epidermal Growth Factor Receptor and the Insulin Receptor . It plays an important role in leptin signaling through dephosphorylation of the kinase JAK2 .
Methods of Application
The methods of application in this field often involve the use of in vitro and in vivo models to study the biological functions of PTP1B .
Results or Outcomes
Research has shown that PTP1B has a key role in regulating VEGF-mediated angiogenesis . PTP1B can lead to VEGF receptor 2 (VEGFR2) dephosphorylation that is a key receptor in the modulating endothelial cell proliferation, migration, and tube formation .
Hematopoietic Malignancies
Summary of Application
PTP1B is a key player in several human diseases and disorders, such as hematopoietic malignancies, through modulation of different signaling pathways .
Methods of Application
The methods of application often involve targeting multiple aryl-phosphorylation sites including the catalytic site of PTP1B .
Results or Outcomes
PTP1B inhibitors present good specificity over other PTPs and are promising for the development of efficient small molecules targeting this enzyme .
Hepatic Insulin Signaling
Summary of Application
PTP1B plays a significant role in hepatic insulin signaling .
Methods of Application
The methods of application often involve quantitative real-time PCR analysis .
Results or Outcomes
Inhibition of PTP1B restores IRS1-Mediated Hepatic Insulin Signaling .
Modulation of Different Signaling Pathways
Summary of Application
PTP1B is a key player in several human diseases and disorders, such as diabetes, obesity, and hematopoietic malignancies, through modulation of different signaling pathways .
Results or Outcomes
All three types of PTP1B inhibitors present good specificity over other PTPs and are promising for the development of efficient small molecules targeting this enzyme .
Insulin or Epidermal Growth Factor (EGF) Pathways
Summary of Application
PTP1B is a major negative regulator of numerous signaling cascades of metabolic and/or oncogenic relevance such as the insulin or epidermal growth factor (EGF) pathways .
Methods of Application
The methods of application often involve the use of in vitro and in vivo models to study the biological functions of PTP1B .
Results or Outcomes
Research has shown that PTP1B plays an important role in leptin signaling through dephosphorylation of the kinase JAK2 .
Safety And Hazards
将来の方向性
PTP1B has been a therapeutic target for over two decades, with PTP1B inhibitors identified either from natural sources or developed throughout the years . Some of these inhibitors have reached phase I and/or II clinical trials in humans for the treatment of T2DM, obesity, and/or metastatic breast cancer . The main challenges associated with the drug discovery process and development of effective therapeutic agents against PTP1B activity have been specificity, selectivity, and bioavailability . Future directions for manipulating the activity of this key metabolic enzyme include developing new strategies targeting this enzyme .
特性
IUPAC Name |
methyl 5-[benzylsulfonyl-[[4-[(2-methoxy-2-oxoethyl)-methylsulfonylamino]phenyl]methyl]amino]-2-[(4-methylphenyl)methoxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N2O9S2/c1-25-10-12-27(13-11-25)23-45-32-19-18-30(20-31(32)34(38)44-3)36(47(41,42)24-28-8-6-5-7-9-28)21-26-14-16-29(17-15-26)35(46(4,39)40)22-33(37)43-2/h5-20H,21-24H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNJQCVHNPGYOX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)N(CC3=CC=C(C=C3)N(CC(=O)OC)S(=O)(=O)C)S(=O)(=O)CC4=CC=CC=C4)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N2O9S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
680.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ptp1B-IN-2 |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。